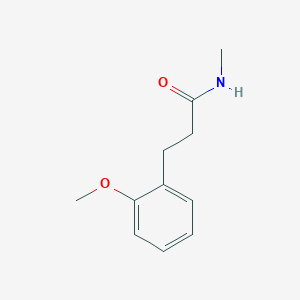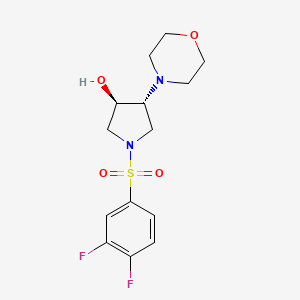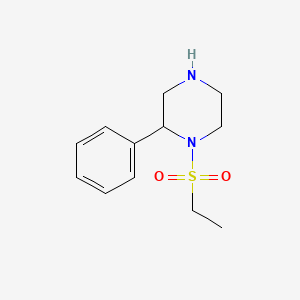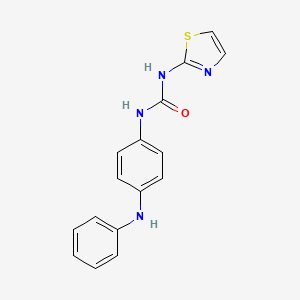![molecular formula C21H21N3O2 B6638213 [2-(2-Methoxyphenyl)piperazin-1-yl]-quinolin-5-ylmethanone](/img/structure/B6638213.png)
[2-(2-Methoxyphenyl)piperazin-1-yl]-quinolin-5-ylmethanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
[2-(2-Methoxyphenyl)piperazin-1-yl]-quinolin-5-ylmethanone is a compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is part of the arylpiperazine class, which is known for its diverse pharmacological activities.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of [2-(2-Methoxyphenyl)piperazin-1-yl]-quinolin-5-ylmethanone typically involves the reaction of 2-methoxyphenylpiperazine with quinoline derivatives under specific conditions. One common method includes the use of a catalyst such as Yb(OTf)3 in acetonitrile to facilitate the addition reaction . The intermediate products are often purified through recrystallization from optimized solvents to ensure high purity and yield .
Industrial Production Methods
For industrial-scale production, the synthesis route is optimized to enhance yield and reduce costs. This often involves the use of continuous flow reactors and automated systems to control reaction parameters precisely. The overall yield of the industrial process can be around 45%, with the final product confirmed by techniques such as 1H-NMR, 13C-NMR, and HRMS .
化学反应分析
Types of Reactions
[2-(2-Methoxyphenyl)piperazin-1-yl]-quinolin-5-ylmethanone undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This compound can undergo nucleophilic substitution reactions, often facilitated by bases like sodium hydroxide or potassium carbonate.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydroxide in aqueous medium.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinolinone derivatives, while reduction can produce various alcohols or amines .
科学研究应用
Chemistry
In chemistry, [2-(2-Methoxyphenyl)piperazin-1-yl]-quinolin-5-ylmethanone is used as a ligand in coordination chemistry and as a building block for synthesizing more complex molecules .
Biology
Biologically, this compound has been studied for its potential as an alpha1-adrenergic receptor antagonist, which could make it useful in treating conditions like hypertension and benign prostate hyperplasia .
Medicine
In medicine, its role as an alpha1-adrenergic receptor antagonist opens up possibilities for its use in treating various cardiovascular and neurological disorders .
Industry
Industrially, this compound can be used in the development of new pharmaceuticals and as an intermediate in the synthesis of other active pharmaceutical ingredients .
作用机制
The mechanism of action of [2-(2-Methoxyphenyl)piperazin-1-yl]-quinolin-5-ylmethanone primarily involves its interaction with alpha1-adrenergic receptors. By binding to these receptors, it can inhibit their activity, leading to vasodilation and reduced blood pressure . This interaction is facilitated by the compound’s unique structure, which allows it to fit into the receptor’s binding site effectively .
相似化合物的比较
Similar Compounds
Trazodone: Another arylpiperazine known for its antidepressant properties.
Naftopidil: Used in the treatment of benign prostate hyperplasia.
Urapidil: An alpha1-adrenergic receptor antagonist used to treat hypertension.
Uniqueness
What sets [2-(2-Methoxyphenyl)piperazin-1-yl]-quinolin-5-ylmethanone apart from these similar compounds is its specific binding affinity and pharmacokinetic profile, which may offer advantages in terms of efficacy and safety .
属性
IUPAC Name |
[2-(2-methoxyphenyl)piperazin-1-yl]-quinolin-5-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O2/c1-26-20-10-3-2-6-17(20)19-14-22-12-13-24(19)21(25)16-7-4-9-18-15(16)8-5-11-23-18/h2-11,19,22H,12-14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPPFNQHUTMBKHP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2CNCCN2C(=O)C3=C4C=CC=NC4=CC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-[4-(hydroxymethyl)pyridin-3-yl]-2,3-dimethylpentanamide](/img/structure/B6638141.png)
![3-fluoro-2-[2-[2-(1H-indol-3-yl)ethyl-[(3-methoxyphenyl)methyl]amino]-2-oxoethoxy]benzoic acid](/img/structure/B6638149.png)
![6-(5-ethyl-2-methylpyrazol-3-yl)-4-N-[3-(2-methylphenoxy)propyl]pyrimidine-2,4-diamine](/img/structure/B6638157.png)
![2-[1-(1-Ethyl-3,5-dimethylpyrazole-4-carbonyl)piperidin-4-yl]acetic acid](/img/structure/B6638160.png)


![2H-benzotriazol-5-yl-[3-(1H-pyrazol-5-yl)pyrrolidin-1-yl]methanone](/img/structure/B6638170.png)
![1-[2-(2-Methoxyphenyl)piperazin-1-yl]-2-pyridin-3-ylethanone](/img/structure/B6638190.png)
![(E)-1-[(3R,4R)-3-hydroxy-4-morpholin-4-ylpyrrolidin-1-yl]-3-phenylprop-2-en-1-one](/img/structure/B6638195.png)

![Pyrazolo[1,5-a]pyrimidin-3-yl-[4-(pyridin-4-ylmethyl)piperidin-1-yl]methanone](/img/structure/B6638207.png)
![N-[1-(6-methylpyridin-2-yl)piperidin-3-yl]acetamide](/img/structure/B6638219.png)

![(3R,4R)-1-[(3-methylimidazol-4-yl)methyl]-4-phenoxypyrrolidin-3-ol](/img/structure/B6638245.png)
